Welcome to the BenchChem Online Store!
molecular formula C3H6N2 B1206528 2-Aminopropanenitrile CAS No. 2134-48-7

2-Aminopropanenitrile

Cat. No. B1206528
M. Wt: 70.09 g/mol
InChI Key: UAMZETBJZRERCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04156738

Procedure details

To a stirring solution of 21.1 g (0.3 mole) 2-aminopropionitrile in 300 ml. dry tetrahydrofuran under a nitrogen atmosphere, there is added 30.7 g (0.3 mole) t-butyl isocyanate (97%). The resulting mixture is heated at reflux for five hours. At the end of this period, the tetrahydrofuran is removed at reduced pressure. The solid is recrystallized from methanol:water, 60:40, to give N-(1-cyanoethyl)-N'-(1,1-dimethylethyl)urea, m.p. 161°-3°.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:5])[C:3]#[N:4].[C:6]([N:10]=[C:11]=[O:12])([CH3:9])([CH3:8])[CH3:7]>O1CCCC1>[C:3]([CH:2]([NH:1][C:11]([NH:10][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:12])[CH3:5])#[N:4]

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
NC(C#N)C
Step Two
Name
Quantity
30.7 g
Type
reactant
Smiles
C(C)(C)(C)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
At the end of this period, the tetrahydrofuran is removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C)NC(=O)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.